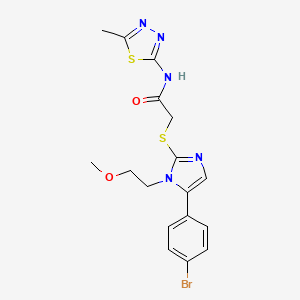
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide, as part of the pyridine derivatives, has been explored for its potential in various scientific applications. A study highlighted the chemical synthesis and biological activities of pyridine analogues, demonstrating their application in the development of chemotherapeutic agents. The research showed that certain pyridine derivatives possess less activity than methotrexate against specific leukemic cells, indicating the importance of structural modifications for enhanced efficacy (Su et al., 1988).
Insecticidal Properties
Another significant application is in the development of insecticides. Pyridine derivatives have been synthesized and tested for their toxicity against certain aphid species, revealing that some compounds exhibit strong aphidicidal activities. This research supports the potential use of pyridine derivatives in agricultural pest control (Bakhite et al., 2014).
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have also been explored, with studies synthesizing various compounds to test against bacterial and fungal infections. These efforts aim to identify new antimicrobial agents with potential clinical applications, showcasing the versatility of pyridine derivatives in addressing resistant microbial strains (Hossan et al., 2012).
Radiosynthesis Applications
Radiosynthesis of compounds for metabolic and mode of action studies represents another application area. Research into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides highlights the use of pyridine derivatives in tracing the environmental fate and biological impact of these compounds (Latli & Casida, 1995).
Synthesis of New Heterocycles
The synthesis of new heterocyclic compounds incorporating the pyridine moiety has been investigated for various biological activities. These studies underscore the potential of pyridine derivatives in the development of novel therapeutic agents, further broadening the scope of their scientific applications (Bondock et al., 2008).
Mécanisme D'action
Target of Action
F3167-1101, also known as XEN1101, primarily targets the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels . These channels are critical regulators of neuronal excitability .
Mode of Action
F3167-1101 works by selectively opening the KCNQ2/3 voltage-gated potassium channels via positive allosteric modulation . The opening of these voltage-gated potassium channels leads to an increase in the flow of potassium ions out of neurons .
Biochemical Pathways
The modulation of KCNQ2/3 channels by F3167-1101 attenuates neuronal hyper-excitability . This action is based on a proven mechanism of action, and it is expected to have multiple benefits over Ezogabine, a previously approved drug with a similar target .
Result of Action
The result of F3167-1101’s action is the attenuation of neuronal hyper-excitability . This could potentially lead to therapeutic benefits in conditions characterized by neuronal hyper-excitability, such as epilepsy .
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-5-6-16(24-4)15(7-11)20-17(22)10-21-13(3)8-12(2)14(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFUVSZZMFAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2894380.png)
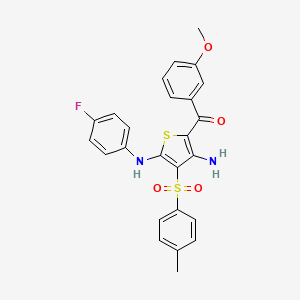

![9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2894385.png)
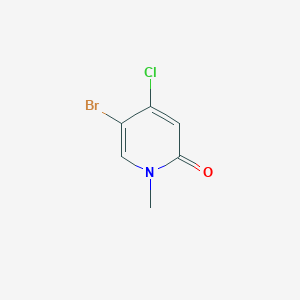
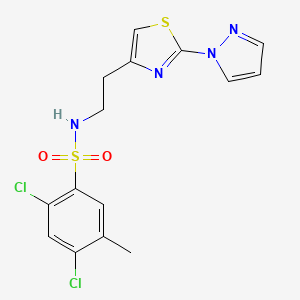
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2894389.png)

![5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2894391.png)
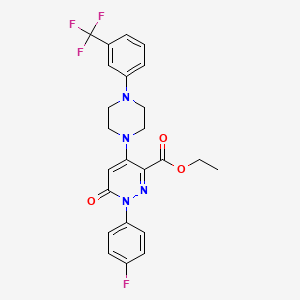
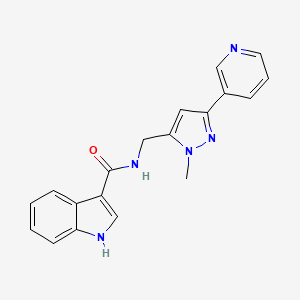
![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol hydrochloride](/img/no-structure.png)
